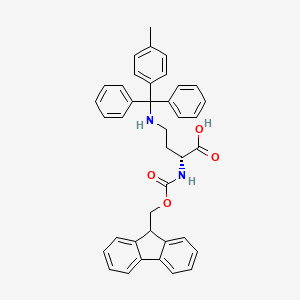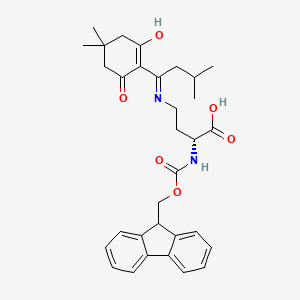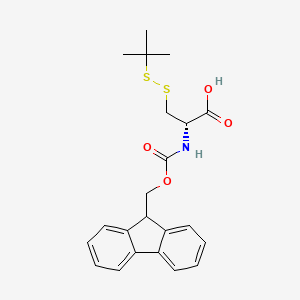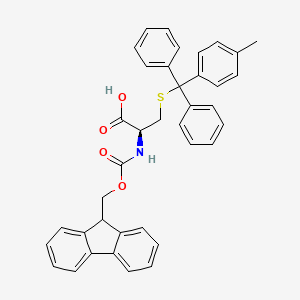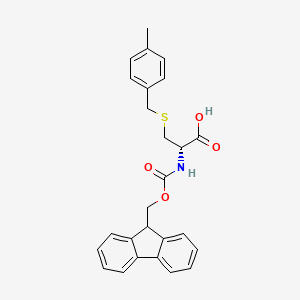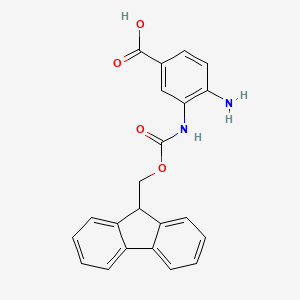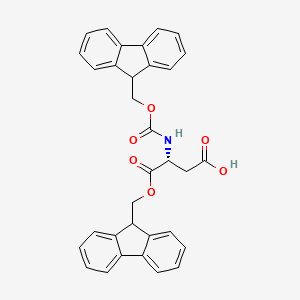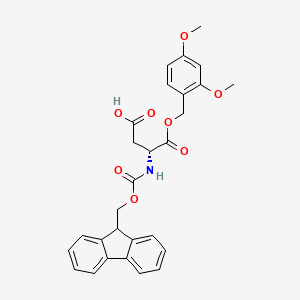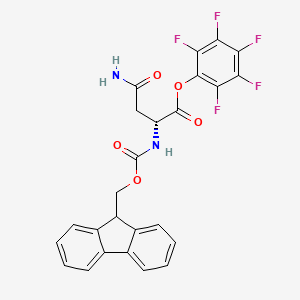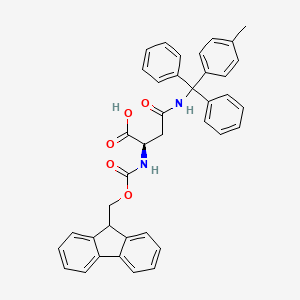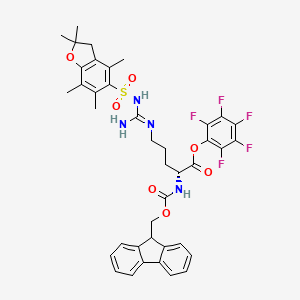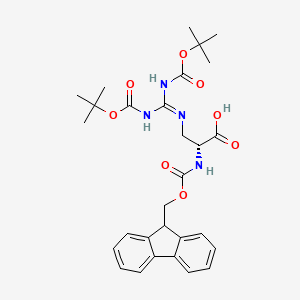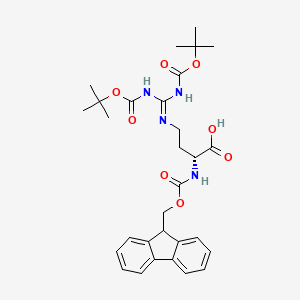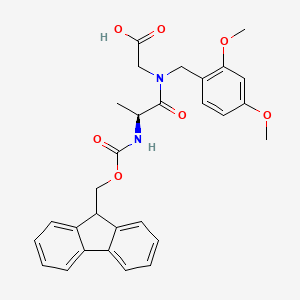
Fmoc-Ala-(Dmb)Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ala-(Dmb)Gly-OH: is a dipeptide compound used in solid-phase peptide synthesis (SPPS). It consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group, L-alanine (Ala), and N-α-(2,4-dimethoxybenzyl)glycine (DmbGly). This compound is particularly useful in peptide synthesis due to its ability to prevent aggregation and improve product quality .
Mechanism of Action
Target of Action
Fmoc-Ala-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acid sequences in the peptide chains that it helps to form .
Mode of Action
This compound works by enhancing the synthetic efficiency of glycine-containing peptides through Fmoc Solid Phase Peptide Synthesis (SPPS) . It prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are crucial for the creation of peptide sequences. The compound’s action affects the pathway by accelerating the synthesis process and improving its efficiency .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) and its stability at low temperatures (2-8°c) are important factors that can impact its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the efficient synthesis of glycine-containing peptides . It helps prevent aggregation during the synthesis process, leading to more predictable and efficient reactions . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard trifluoroacetic acid (TFA)-mediated cleavage reaction .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . It is stable at low temperatures (2-8°C) and is soluble in DMF, which are important considerations for its storage and use .
Biochemical Analysis
Biochemical Properties
The role of Fmoc-Ala-(Dmb)Gly-OH in biochemical reactions is primarily as a reagent for enhancing the synthetic efficiency of glycine-containing peptides by Fmoc SPPS . It interacts with enzymes, proteins, and other biomolecules involved in peptide synthesis. The nature of these interactions involves the coupling of the this compound to the growing peptide chain, thereby preventing aggregation during chain assembly .
Cellular Effects
It is known that the use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its introduction into the peptide chain during Fmoc SPPS . It exerts its effects at the molecular level through binding interactions with biomolecules involved in peptide synthesis. The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .
Temporal Effects in Laboratory Settings
It is known that the removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Ala-(Dmb)Gly-OH can be synthesized using standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis (SPPS) techniques. The compound is synthesized in bulk using automated peptide synthesizers, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Ala-(Dmb)Gly-OH primarily undergoes deprotection reactions. The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct .
Common Reagents and Conditions:
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.
Coupling: PyBOP/DIPEA or DIPCDI/HOBt are used for coupling reactions.
Major Products: The major product formed from the deprotection reaction is the free amine, which can then participate in further peptide synthesis steps .
Scientific Research Applications
Chemistry: Fmoc-Ala-(Dmb)Gly-OH is widely used in peptide synthesis to prevent aggregation and improve the solubility of peptide chains. It is particularly useful for synthesizing glycine-containing peptides .
Biology and Medicine: In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Industry: In the pharmaceutical industry, this compound is used to synthesize therapeutic peptides and peptide-based drugs. It is also used in the development of peptide-based vaccines .
Comparison with Similar Compounds
- Fmoc-Gly-(Dmb)Gly-OH
- Fmoc-Val-(Dmb)Gly-OH
- Fmoc-Ile-(Dmb)Gly-OH
- Fmoc-Leu-(Dmb)Gly-OH
Uniqueness: Fmoc-Ala-(Dmb)Gly-OH is unique due to its ability to prevent aggregation in glycine-containing peptide sequences. This property makes it particularly useful for synthesizing challenging hydrophobic peptides and preventing aspartimide formation .
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDFPJNCCCPIHR-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
